molecular formula C12H17NO2 B13672854 5,5-Diethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine

5,5-Diethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine

Cat. No.: B13672854
M. Wt: 207.27 g/mol
InChI Key: MESRWAXPDMQRKL-UHFFFAOYSA-N
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Description

5,5-Diethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine is a heterocyclic compound that features a fused cyclopentane and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Diethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine can be achieved through multicomponent reactions. One common method involves the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with ethylating agents . The reaction typically proceeds under mild conditions, such as room temperature, and utilizes catalysts like sodium ethoxide or sodium methoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and reagents are carefully selected to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5,5-Diethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of ketones.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

5,5-Diethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5-Diethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine involves its interaction with molecular targets through various pathways. For instance, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion. The adsorption involves both physisorption and chemisorption, depending on the functional groups present .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Diethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine is unique due to the presence of ethoxy groups, which enhance its solubility and reactivity. These features make it a valuable intermediate in organic synthesis and a potential candidate for various industrial applications.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

5,5-diethoxy-6,7-dihydrocyclopenta[b]pyridine

InChI

InChI=1S/C12H17NO2/c1-3-14-12(15-4-2)8-7-11-10(12)6-5-9-13-11/h5-6,9H,3-4,7-8H2,1-2H3

InChI Key

MESRWAXPDMQRKL-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CCC2=C1C=CC=N2)OCC

Origin of Product

United States

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